molecular formula C7H7Cl2F3N2 B13051863 (S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13051863
M. Wt: 247.04 g/mol
InChI Key: XVZANBRVGIJZKZ-RGMNGODLSA-N
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Description

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridinyl group and a trifluoroethanamine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropyridine-3-boronic acid.

    Coupling Reaction: The boronic acid is then subjected to a coupling reaction with a suitable trifluoroethanamine derivative under palladium-catalyzed conditions.

    Hydrochloride Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

XVZANBRVGIJZKZ-RGMNGODLSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=C(C=NC=C1Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

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